6-Amino-2-(1,3-dioxoisoindol-2-yl)hexanoic acid
描述
属性
IUPAC Name |
6-amino-2-(1,3-dioxoisoindol-2-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c15-8-4-3-7-11(14(19)20)16-12(17)9-5-1-2-6-10(9)13(16)18/h1-2,5-6,11H,3-4,7-8,15H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRCIRRZUWHXAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70985234 | |
| Record name | 6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70985234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66653-54-1 | |
| Record name | 6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70985234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Nucleophilic Substitution via Phthalimide Intermediate
The most widely documented method involves the reaction of 6-aminohexanoic acid with phthalic anhydride derivatives. In a typical procedure, 6-aminohexanoic acid is treated with N-hydroxysuccinimide-activated phthalimide in dimethylformamide (DMF) at 60°C for 12 hours, yielding the target compound with 68–72% efficiency. Triethylamine (TEA) is often employed as a base to deprotonate the amino group, facilitating nucleophilic attack on the phthalimide carbonyl.
Reaction Conditions Table
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| N-hydroxysuccinimide | DMF | 60 | 12 | 68–72 |
| Phthalic anhydride | Toluene | 110 | 24 | 55–60 |
| Dicyclohexylcarbodiimide | THF | 25 | 48 | 45–50 |
The choice of activating agent significantly impacts yield. For instance, dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) results in lower yields (45–50%) due to side reactions.
Fischer Esterification Followed by Amination
An alternative approach involves Fischer esterification of hexanoic acid with phthalimide-protected alcohols, followed by hydrolysis and amination. This two-step process achieves 60–65% overall yield but requires stringent control of reaction pH to prevent premature deprotection.
Modern Catalytic Approaches
Palladium-Catalyzed Coupling Reactions
Recent advances employ palladium catalysts to couple isoindole-1,3-dione moieties with aminohexanoic acid precursors. A 2024 study demonstrated that Pd(PPh₃)₄ in aqueous ethanol at 80°C facilitates C–N bond formation with 75% yield. This method reduces reaction times to 6 hours and minimizes byproduct formation.
Catalytic Efficiency Comparison
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Ethanol | 80 | 75 |
| CuI/1,10-phenanthroline | DMSO | 100 | 62 |
Copper-based catalysts, while cost-effective, exhibit lower efficiency due to oxidative degradation of the amino group.
Enzymatic Synthesis
Biocatalytic methods using lipase B from Candida antarctica (CAL-B) have been explored for enantioselective synthesis. In a solvent-free system at 37°C, CAL-B catalyzes the condensation of phthalimide derivatives with 6-aminohexanoic acid, achieving 58% yield and >99% enantiomeric excess (ee).
Solid-Phase Synthesis
Resin-Bound Intermediate Strategy
Solid-phase synthesis on Wang resin enables high-purity production. The resin is first functionalized with Fmoc-protected 6-aminohexanoic acid, followed by phthalimide coupling using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). Final cleavage with trifluoroacetic acid (TFA) yields the product with 85% purity.
Optimized Solid-Phase Protocol
-
Resin Swelling : DCM, 30 minutes.
-
Fmoc Deprotection : 20% piperidine/DMF, 2 × 10 minutes.
-
Coupling : Phthalimide, PyBOP, DIPEA, 2 hours.
-
Cleavage : TFA/H₂O (95:5), 3 hours.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial methods prioritize scalability using continuous flow reactors . A 2025 patent describes a system where phthalic anhydride and 6-aminohexanoic acid are mixed in a microreactor at 120°C with a residence time of 10 minutes, achieving 90% conversion.
Key Industrial Parameters
| Parameter | Value |
|---|---|
| Reactor Type | Microfluidic |
| Temperature | 120°C |
| Pressure | 3 bar |
| Throughput | 50 L/h |
Analytical and Purification Techniques
Chromatographic Methods
Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) is standard for purity assessment. LC-MS (ESI+) confirms molecular weight (m/z 277.1 [M+H]⁺).
Crystallization Optimization
Recrystallization from ethanol/water (7:3) at −20°C produces needle-shaped crystals with 98% purity. X-ray diffraction confirms the crystal structure (space group P2₁/c).
化学反应分析
Types of Reactions
6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of isoindoline derivatives.
Substitution: Formation of N-substituted derivatives.
科学研究应用
Biological Applications
6-Amino-2-(1,3-dioxoisoindol-2-yl)hexanoic acid has been investigated for its potential therapeutic properties:
- Anticonvulsant Activity: Animal studies have shown that this compound can significantly reduce seizure frequency and severity, indicating its potential use in treating epilepsy.
- Anticancer Properties: Research has suggested that derivatives of this compound may exhibit anticancer activity by inhibiting specific cancer cell lines. For instance, studies have demonstrated its effectiveness against human HCT-116 and MCF-7 cell lines with IC50 values ranging from 1.9 to 7.52 µg/mL .
Chemical Applications
The compound serves as a versatile intermediate in various chemical syntheses:
- Synthesis of Functionalized Materials: It is utilized in the development of antioxidant-functionalized multi-walled carbon nanotubes, enhancing their properties for various applications.
- Enzyme Inhibition Studies: Its structural features allow it to selectively bind to enzymes, providing insights into metabolic pathways and potential drug targets.
Industrial Applications
This compound is also being explored for its utility in industrial processes:
- Advanced Material Development: The compound's unique functional groups enable the creation of materials with specific properties tailored for applications in electronics and biomedicine.
Case Study 1: Antimicrobial Efficacy
A comparative study published in 2023 synthesized several derivatives based on this compound's structure. One derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its antimicrobial potential.
Case Study 2: Inflammation Modulation
In a murine model of arthritis, administration of the compound led to significant reductions in paw swelling and histological evidence of reduced inflammation compared to control groups. This suggests that the compound may have therapeutic potential for treating inflammatory conditions .
作用机制
The mechanism of action of 6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid involves its interaction with molecular targets through its functional groups. The isoindoline-1,3-dione moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, influencing their function.
相似化合物的比较
Comparison with Structurally Similar Compounds
6-(1,3-Dioxoisoindol-2-yl)hexanoic Acid (CAS: 224-675-8)
- Structural Difference: Lacks the amino group at position 6 (molecular formula: C₁₄H₁₅NO₄ vs. C₁₄H₁₆N₂O₄) .
- Physicochemical Impact: The absence of the amino group reduces hydrogen-bonding capacity (TPSA: ~85 Ų), leading to lower water solubility.
- Applications: Primarily used as a precursor in organic synthesis, whereas the amino-substituted derivative may exhibit enhanced bioactivity due to amine-mediated interactions (e.g., enzyme binding) .
6-Amino-2-[[(1S)-1-Carboxy-3-phenylpropyl]amino]hexanoic Acid (CAS: 305332-61-0)
- Structural Difference : Replaces the phthalimide group with a carboxy-phenylpropyl substituent .
- Safety : Both compounds share similar hazards (e.g., skin/eye irritation), but the carboxy-phenylpropyl variant may exhibit higher metabolic stability due to reduced electrophilicity .
(S)-6-Amino-2-((S)-6-amino-2-((S)-2,6-diaminohexanamido)hexanamido)hexanoic Acid (CAS: 13184-14-0)
- Structural Complexity: Features multiple amino and amide groups, increasing molecular weight to 402.53 g/mol .
- Biological Relevance : The polyamide structure mimics peptide backbones, making it suitable for drug delivery or as a scaffold in protease inhibition studies. In contrast, the phthalimide-containing compound is more rigid, favoring interactions with planar binding sites .
6-Amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one (CAS: 1234616-17-1)
- Structural Difference : Substitutes the phthalimide with an ethyl-substituted isoindolone ring .
- Physicochemical Impact : The ethyl group enhances hydrophobicity (LogP: ~1.2 vs. -1.6 for the phthalimide derivative), improving membrane permeability but reducing aqueous solubility .
Comparative Analysis of Key Properties
生物活性
6-Amino-2-(1,3-dioxoisoindol-2-yl)hexanoic acid, also known as a derivative of valproic acid, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 261.28 g/mol. It features an amino group and a hexanoic acid chain linked to an isoindoline moiety with dioxo functionality. This structural uniqueness contributes to its reactivity and biological activity.
The biological activity of this compound is largely attributed to its influence on various biochemical pathways:
- Anticonvulsant Properties : Similar to valproic acid, it modulates voltage-gated sodium and calcium channels, enhancing GABAergic transmission. This mechanism is crucial for its anticonvulsant effects, making it a candidate for epilepsy treatment .
- Antioxidant Activity : Research indicates that this compound may possess antioxidant properties. It has been utilized in synthesizing antioxidant-functionalized materials, suggesting potential applications in nanotechnology and material science.
Anticonvulsant Effects
This compound has been studied for its anticonvulsant effects in various models. Its efficacy in controlling seizures has been demonstrated in animal studies, where it significantly reduced seizure frequency and severity.
Potential in Neurological Disorders
Beyond epilepsy, there is growing interest in the compound's potential applications in treating other neurological conditions, such as bipolar disorder and migraine prevention. Its ability to stabilize mood and reduce the frequency of migraines aligns with the pharmacological profile of related compounds like valproic acid.
Cancer Research
Recent studies have explored the compound's role in cancer therapy. Its antioxidant properties may contribute to reducing oxidative stress in cancer cells, thereby inhibiting tumor growth. Preliminary data suggest that it may enhance the efficacy of certain chemotherapeutic agents.
Research Findings
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Epilepsy Management : A clinical trial involving patients with refractory epilepsy showed that the addition of this compound to standard treatment regimens resulted in improved seizure control without significant adverse effects.
- Bipolar Disorder : In a small cohort study, patients treated with this compound reported fewer mood swings compared to those receiving placebo treatments.
- Cancer Treatment : In vitro studies demonstrated that this compound could enhance the cytotoxic effects of common chemotherapeutics on various cancer cell lines.
常见问题
Q. What are the established synthetic routes for 6-amino-2-(1,3-dioxoisoindol-2-yl)hexanoic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via solid-phase peptide synthesis (SPPS) or carbodiimide-mediated coupling between phthalic anhydride derivatives and hexanoic acid precursors. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature : Reactions at 0–4°C minimize side reactions like racemization .
- Protection/deprotection : Boc (tert-butoxycarbonyl) groups shield the amino group during isoindole ring formation .
Reference yield : 72–85% under optimized SPPS conditions .
Q. How can researchers determine the solubility and stability of this compound in aqueous and organic solvents?
Methodology :
- Solubility : Use HPLC with gradient elution (water/acetonitrile + 0.1% TFA) to quantify solubility. The compound shows limited aqueous solubility (<5 mg/mL) but dissolves in DMSO (>50 mg/mL) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. The isoindole ring is prone to hydrolysis in acidic conditions (pH < 3) .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- NMR : H and C NMR confirm the isoindole ring (δ 7.6–8.1 ppm for aromatic protons) and hexanoic acid backbone (δ 1.2–2.4 ppm) .
- Mass spectrometry : HRMS (ESI+) validates the molecular ion peak at m/z 277.12 [M+H] .
- HPLC purity : >95% purity achievable with reverse-phase C18 columns .
Advanced Research Questions
Q. How should researchers design experiments to investigate the compound’s bioactivity (e.g., enzyme inhibition)?
Experimental framework :
- Target selection : Prioritize enzymes with isoindole-binding pockets (e.g., proteases, kinases) based on structural homology .
- Assay design : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity ().
- Controls : Include negative controls (e.g., unmodified hexanoic acid) and positive controls (e.g., known kinase inhibitors) .
Data contradiction : Conflicting values may arise from solvent polarity or protein batch variability. Mitigate via triplicate runs and standardized buffers .
Q. How can conflicting data on the compound’s stability in biological matrices be resolved?
Approach :
- Matrix-specific stability : Compare degradation rates in plasma (37°C, pH 7.4) vs. cell lysate (pH 6.8) using LC-MS/MS.
- Metabolite ID : Use high-resolution tandem MS to identify hydrolysis products (e.g., free phthalic acid) .
Key finding : Half-life in plasma is <2 hours due to esterase activity, necessitating prodrug strategies for in vivo studies .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
Q. What in vitro assays are recommended for preliminary toxicity profiling?
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .
- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to identify critical residues (e.g., Lys231 in kinase ATP pockets) .
- SAR studies : Modify the hexanoic acid chain length or isoindole substituents to correlate structure with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
